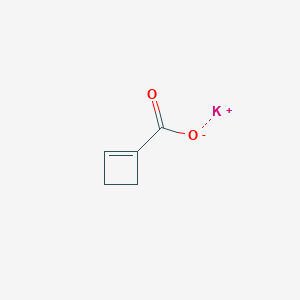![molecular formula C7H12FN B13005659 5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
5-Fluoro-octahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-octahydrocyclopenta[c]pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic compounds that are widely studied due to their presence in many biologically active molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-octahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the direct fluorination of the pyrrole ring. This can be done using electrophilic fluorination reagents such as xenon difluoride. The reaction typically requires carefully controlled conditions to avoid polymerization and achieve moderate yields .
Another method involves the [3+2] cycloaddition reaction, where tosylmethyl isocyanides (TosMICs) react with electron-deficient compounds to form the pyrrole ring . This method is operationally simple and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The exact methods can vary depending on the desired scale and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-Fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
3-Fluoropyrrole: Similar to 2-fluoropyrrole but with the fluorine atom in a different position, affecting its chemical behavior.
Chlorfenapyr: A fluorinated pyrrole derivative used as a broad-spectrum insecticide.
Uniqueness
5-Fluoro-octahydrocyclopenta[c]pyrrole is unique due to its specific structure, which combines the properties of fluorinated pyrroles with the stability of the octahydrocyclopenta ring system. This combination can result in distinct chemical and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12FN |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2 |
InChI-Schlüssel |
JARJBXACNCCARV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2C1CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)

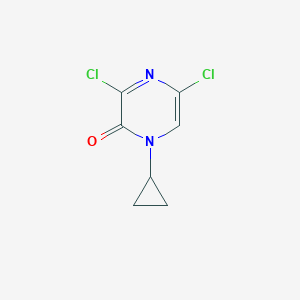
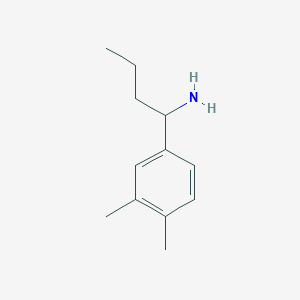
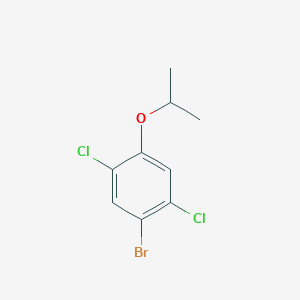
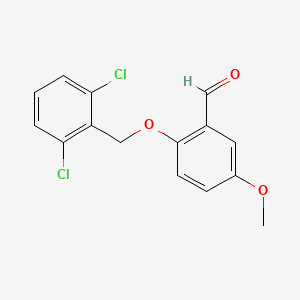
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
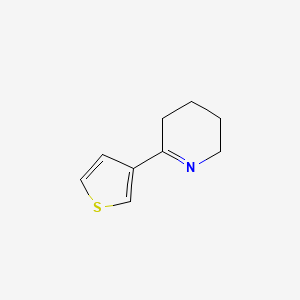
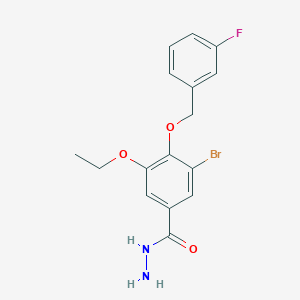
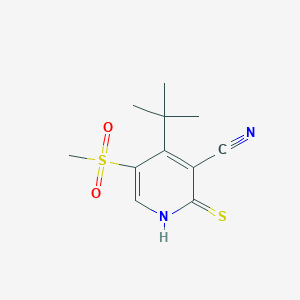
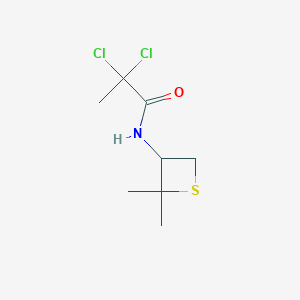
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
